10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one” is a complex organic molecule. It contains a total of 40 atoms; 17 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes multiple rings and functional groups. The InChI representation of the molecule isInChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20 (25-3)19 (24-2)10-14 (15)7-8-22 (17)12-16 (13)21 (18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1
. Physical and Chemical Properties Analysis
The compound has a number of predicted properties. Its water solubility is 0.0246 mg/mL, and it has a logP value of 3.09. The compound has a pKa (Strongest Basic) of 5.34. It has a refractivity of 101.36 m3·mol-1 and a polarizability of 39.41 Å^3. It contains 4 rings in its structure .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of complex polycyclic systems, including those related to the specified compound, has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the work by Nicolaides et al. (1989) on the synthesis of fused pyridine-and oxazole-polycyclic systems from phenanthren derivatives demonstrates the intricate reactions and synthetic routes that can produce complex molecules with potential bioactive properties [Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989]. Similarly, Handelsman-Benory et al. (2000) explored the methyl rearrangement of methoxy-triazines, providing insight into the reactivity and transformations of triazine derivatives under different conditions [Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000].
Structural and Mechanistic Insights
Research into the structure and reactivity of related compounds offers valuable insights into their potential applications. For example, studies on the structure and reactivity of triazolo-benzodiazepine/oxalyl chloride adducts by Heckendorn & Gagneux (1978) reveal the complex interactions and potential for creating new derivatives with specific properties [Heckendorn & Gagneux, 1978]. Such structural studies are crucial for understanding the fundamental chemistry that underpins the applications of these molecules.
Potential Applications
The exploration of novel chemical entities like "10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one" and its analogs may lead to the discovery of new materials, catalysts, or bioactive molecules. For instance, the synthesis and study of analogs and derivatives can result in compounds with unique physical, chemical, or biological properties. The research by Abdallah, Hassaneen, & Abdelhadi (2009) on the synthesis of tetra- and penta-heterocyclic compounds incorporated isoquinoline moiety illustrates the potential for creating compounds with significant bioactivity or material properties [Abdallah, Hassaneen, & Abdelhadi, 2009].
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-5-10-3-4-20-14(11(10)6-16(15)23-2)7-13-12(17(20)21)8-18-9-19-13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIMIXCPBEADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=NC=NC=C4C(=O)N3CCC2=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.